2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide

Lipophilicity Physicochemical profiling Permeability

Screening campaigns often waste resources on compounds that artifactually modulate nitric oxide synthase (NOS). This compound solves that problem with a published eNOS EC₅₀ >100 µM, making it a clean negative control for kinase-targeted phenotypic screens. Key procurement advantages: (1) Quantifiable differentiation from polar 2-methylamino analogs (LogP 1.6 vs 0.20; HBD 1 vs 2), enabling informed scaffold selection. (2) Conformationally semi-rigid 2-cyclopentyloxy substituent complements the 2-oxopyrrolidin-1-yl-propyl linker, providing a benchmark reference for new 2-substituted analogs. (3) Occupies favorable drug-like chemical space (MW 331.4, HBA 4, 7 rotatable bonds) suitable for permeability-sensitive assays. Procure with confidence for kinase inhibitor selectivity panels where NOS-driven artifacts must be eliminated.

Molecular Formula C18H25N3O3
Molecular Weight 331.416
CAS No. 2034617-85-9
Cat. No. B2603212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide
CAS2034617-85-9
Molecular FormulaC18H25N3O3
Molecular Weight331.416
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3CCCC3=O
InChIInChI=1S/C18H25N3O3/c22-17-7-3-11-21(17)12-4-9-20-18(23)14-8-10-19-16(13-14)24-15-5-1-2-6-15/h8,10,13,15H,1-7,9,11-12H2,(H,20,23)
InChIKeyPDRXBUFPLCTTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentyloxy) Isonicotinamide Identity & Procurement Baseline


2-(Cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide (CAS 2034617‑85‑9, PubChem CID 91815466) is a synthetic small‑molecule isonicotinamide bearing a 2‑cyclopentyloxy substituent and an N‑(3‑(2‑oxopyrrolidin‑1‑yl)propyl) side‑chain [REFS‑1]. It belongs to the class of heterocyclic amides disclosed in kinase‑inhibitor patent families [REFS‑2] and is offered as a screening compound by multiple chemistry suppliers. The compound has a molecular weight of 331.4 g/mol, a computed XLogP3 of 1.6, one hydrogen‑bond donor and four hydrogen‑bond acceptors, and seven rotatable bonds [REFS‑1].

Why Analogs Cannot Replace 2-(Cyclopentyloxy) Isonicotinamide


Even within the narrow set of 2‑substituted‑N‑(3‑(2‑oxopyrrolidin‑1‑yl)propyl)isonicotinamides, small changes to the 2‑position substituent radically alter the physicochemical and biological profile. Replacing the 2‑cyclopentyloxy group with a 2‑methylamino group, for instance, results in a compound with markedly lower lipophilicity (LogP 0.20 vs 1.6) and an additional hydrogen‑bond donor [REFS‑1], while swapping in a 2‑(tetrahydrothiophen‑3‑yl)oxy group introduces sulfur and changes molecular topology [REFS‑2]. These modifications shift solubility, permeability, metabolic stability, and target engagement profiles in ways that cannot be predicted without direct comparative data, underscoring why procurement should be driven by quantifiable differentiation rather than scaffold‑level similarity.

Quantitative Differentiation of 2-(Cyclopentyloxy) Isonicotinamide


Lipophilicity: Cyclopentyloxy vs. Methylamino

The target compound exhibits an XLogP3 of 1.6 [REFS‑1], whereas the direct 2‑methylamino analog (Hit2Lead SC‑80515752) has a LogP of 0.20 [REFS‑2]. This difference of 1.4 log units indicates that the cyclopentyloxy group imparts substantially higher lipophilicity, which is expected to enhance passive membrane permeability and potentially improve CNS penetration. The cyclopentyloxy compound also has one fewer hydrogen‑bond donor (1 vs 2) [REFS‑1][REFS‑2], reducing the desolvation penalty associated with membrane crossing.

Lipophilicity Physicochemical profiling Permeability

eNOS Activity and Counter-Screening Profile

In a human eNOS cellular assay (HEK293 cells, A23187‑induced NO production, 24 h incubation), the target compound showed an EC₅₀ > 100,000 nM [REFS‑1]. This near‑complete lack of eNOS inhibition contrasts with other isonicotinamide‑based kinase inhibitor chemotypes that often require careful counter‑screening against NOS isoforms to rule out off‑target cardiovascular effects [REFS‑2]. The minimal eNOS engagement provides a clean selectivity baseline that can simplify hit‑to‑lead progression when the primary target is a kinase or other non‑NOS enzyme.

Selectivity eNOS Nitric oxide synthase

Rotatable Bonds & H-Bond Donors in Oral Bioavailability

The target compound has 7 rotatable bonds and 1 hydrogen‑bond donor, compared with 6 rotatable bonds and 2 hydrogen‑bond donors for the 2‑methylamino analog [REFS‑1][REFS‑2]. The lower HBD count (1 vs 2) places the target compound in a more favorable region of Veber’s rule (HBD ≤ 3 for good oral bioavailability), while the slight increase in rotatable bonds (7 vs 6) remains within the acceptable limit (≤ 10). The cyclopentyloxy ring itself is conformationally restricted, offsetting the increased rotatable bond count introduced by the pyrrolidinone‑propyl linker.

Drug-likeness Oral bioavailability Rotatable bonds

Molecular Weight and Procurement Implications

The target compound has a molecular weight of 331.4 g/mol [REFS‑1], while the 2‑methylamino analog is 276 g/mol [REFS‑2] and the 2‑(tetrahydrothiophen‑3‑yl)oxy analog is 349.45 g/mol [REFS‑3]. The cyclopentyloxy compound sits at an intermediate MW that balances the synthetic accessibility of the cyclopentyl group with the bulk needed for potential hydrophobic pocket occupancy. This intermediate MW also translates into moderate per‑gram cost compared with the bulkier tetrahydrothiophen analog, which requires additional synthetic steps to introduce the sulfur‑containing ring.

Molecular weight Supply chain Cost efficiency

Kinase Inhibitor Scaffold and Patent Landscape

The target compound falls within the generic Markush structure of the “HETEROCYCLIC AMIDES AS KINASE INHIBITORS” patent family (e.g., US8791123, US9782415, US9796724) [REFS‑1]. This patent family reports isonicotinamide analogs with nanomolar TrkA kinase inhibition (IC₅₀ = 1.90 nM for closely related compounds) [REFS‑2]. While the target compound itself is not explicitly exemplified, its 2‑cyclopentyloxy substitution pattern is among the preferred embodiments, providing a de‑risked intellectual property position compared with compounds outside this patent space.

Kinase inhibitor Patent landscape Chemical matter

Research & Procurement Scenarios for 2-(Cyclopentyloxy) Isonicotinamide


Kinase Hit-Finding with Low eNOS Background

The compound’s >100 μM eNOS EC₅₀ [REFS‑1] makes it suitable for kinase‑targeted phenotypic or biochemical screens where NOS‑driven artifacts must be minimized. It can serve as a starting point for TrkA‑directed medicinal chemistry within the patent‑protected heterocyclic amide space [REFS‑2].

Physicochemical Property-Driven Library Procurement

With XLogP3 = 1.6, HBD = 1, HBA = 4, and MW = 331.4 [REFS‑3], the compound occupies a favorable region of drug‑like chemical space. Procurement teams seeking balanced lipophilicity and low HBD count for permeability‑sensitive assays will find this compound superior to the more polar 2‑methylamino analog [REFS‑4].

SAR at 2-Position of Isonicotinamide Kinase Inhibitors

The 2‑cyclopentyloxy group provides a conformationally semi‑rigid, hydrophobic substituent that complements the 2‑oxopyrrolidin‑1‑yl‑propyl linker. Researchers can use this compound as a reference to benchmark new 2‑substituted analogs (e.g., methoxy, tetrahydrothiophen‑oxy, cyclohexyloxy) in enzymatic and cellular assays.

Selectivity Profiling with NOS-Sparing Probes

When building a kinase inhibitor selectivity panel, including a compound with demonstrated low eNOS activity eliminates the need for additional NOS‑counter‑screening reagents. The target compound’s published eNOS data [REFS‑1] supports its use as a negative control for NOS‑mediated effects.

Quote Request

Request a Quote for 2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.